molecular formula C20H19NO2 B2842992 N-(1-(furan-3-yl)propan-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1798525-74-2

N-(1-(furan-3-yl)propan-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2842992
CAS No.: 1798525-74-2
M. Wt: 305.377
InChI Key: QNRJFEWIZMVRCV-UHFFFAOYSA-N
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Description

N-(1-(furan-3-yl)propan-2-yl)-[1,1’-biphenyl]-4-carboxamide is an organic compound that features a furan ring, a biphenyl group, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-3-yl)propan-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of N-(1-(furan-3-yl)propan-2-yl)-[1,1’-biphenyl]-4-carboxamide may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-3-yl)propan-2-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carboxamide group can be reduced to form amines or other reduced derivatives.

    Substitution: The biphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carboxamide group may produce primary or secondary amines.

Scientific Research Applications

N-(1-(furan-3-yl)propan-2-yl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(furan-2-yl)propan-2-yl)-[1,1’-biphenyl]-4-carboxamide
  • N-(1-(furan-3-yl)propan-1-yl)-[1,1’-biphenyl]-4-carboxamide
  • N-(1-(furan-2-yl)propan-1-yl)-[1,1’-biphenyl]-4-carboxamide

Uniqueness

N-(1-(furan-3-yl)propan-2-yl)-[1,1’-biphenyl]-4-carboxamide is unique due to the specific positioning of the furan ring and the propan-2-yl group, which can influence its reactivity and interactions with other molecules. This structural uniqueness can result in distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-15(13-16-11-12-23-14-16)21-20(22)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-12,14-15H,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRJFEWIZMVRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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